molecular formula C18H16N4O2 B11186030 2-[Benzyl(methyl)amino]-4-(pyridin-3-yl)pyrimidine-5-carboxylic acid

2-[Benzyl(methyl)amino]-4-(pyridin-3-yl)pyrimidine-5-carboxylic acid

Cat. No.: B11186030
M. Wt: 320.3 g/mol
InChI Key: XVPAPOUPQALSBC-UHFFFAOYSA-N
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Description

2-[Benzyl(methyl)amino]-4-(pyridin-3-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a benzyl(methyl)amino group and a pyridin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Benzyl(methyl)amino]-4-(pyridin-3-yl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method involves the condensation of a pyrimidine derivative with a benzyl(methyl)amine and a pyridin-3-yl derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K₂CO₃) in an organic solvent like acetonitrile (CH₃CN) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis and purification techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[Benzyl(methyl)amino]-4-(pyridin-3-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like sodium methoxide (NaOCH₃).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: NaOCH₃ in methanol or ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-[Benzyl(methyl)amino]-4-(pyridin-3-yl)pyrimidine-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[Benzyl(methyl)amino]-4-(pyridin-3-yl)pyrimidine-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interact with cellular pathways involved in cell proliferation, apoptosis, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Benzyl(methyl)amino]-4-(pyridin-3-yl)pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl(methyl)amino and pyridin-3-yl groups enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C18H16N4O2

Molecular Weight

320.3 g/mol

IUPAC Name

2-[benzyl(methyl)amino]-4-pyridin-3-ylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C18H16N4O2/c1-22(12-13-6-3-2-4-7-13)18-20-11-15(17(23)24)16(21-18)14-8-5-9-19-10-14/h2-11H,12H2,1H3,(H,23,24)

InChI Key

XVPAPOUPQALSBC-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NC=C(C(=N2)C3=CN=CC=C3)C(=O)O

Origin of Product

United States

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